N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfanyl acetamide moiety. Its core structure includes a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 3-methyl group and a 7-(4-methylphenyl) group.
Properties
IUPAC Name |
N-benzyl-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-10-17(11-9-15)18-13-29-21-20(18)25-23(26(2)22(21)28)30-14-19(27)24-12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOSBXMDHRQFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine ring, potentially forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core. This interaction can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Thienopyrimidine Derivatives
- Target Compound: Core: Thieno[3,2-d]pyrimidin-4-one. Substituents:
- Position 3: Methyl.
- Position 7: 4-methylphenyl.
Position 2: Sulfanyl-linked N-benzyl acetamide.
- Molecular Weight : Estimated ~449.58 g/mol (C₂₄H₂₃N₃O₂S₂).
- N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (): Core: Identical thieno[3,2-d]pyrimidin-4-one. Substituents:
- Position 7: Phenyl (vs. 4-methylphenyl in target).
- Acetamide: N-(4-butylphenyl) (vs. N-benzyl in target). Molecular Weight: 463.614 g/mol (C₂₅H₂₅N₃O₂S₂).
Fused Heterocyclic Derivatives
- N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (): Core: Benzothieno-triazolo-pyrimidine (additional triazolo ring fused to thienopyrimidine). Substituents: N-phenyl acetamide. Synthesis: Uses chloroacetanilide and K₂CO₃ in acetone, yielding 68–74% .
Pharmacological and Physicochemical Implications
Lipophilicity and Solubility
| Compound | LogP (Estimated) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.5 | 1 | 5 |
| N-(4-butylphenyl) Analog | ~4.2 | 1 | 5 |
| Triazolo Derivative | ~3.8 | 1 | 6 |
- The target compound’s benzyl group offers moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 4-butylphenyl analog () is more hydrophobic, which may reduce solubility but enhance tissue penetration.
Biological Activity
N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its thieno[3,2-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug discovery and development.
Chemical Structure and Properties
The compound's IUPAC name is N-benzyl-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide. Its molecular formula is , with a molecular weight of approximately 435.56 g/mol. The structure includes several functional groups that contribute to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.56 g/mol |
| IUPAC Name | N-benzyl-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
- Introduction of the Sulfanyl Group : Typically through nucleophilic substitution reactions.
- Acetamide Formation : Final acylation step to yield the acetamide group.
Biological Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit significant biological activities, including:
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Kinase Inhibition : The thieno[3,2-d]pyrimidine core is associated with kinase inhibition, which is crucial in cancer therapy.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. This interaction may lead to modulation of these pathways, resulting in therapeutic effects.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals various biological activities attributed to structural similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1H-benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin | Benzimidazole moiety | Antimicrobial |
| 5-benzylthieno[3,2-e][1,2,4]-triazolo[4,3-a]-pyrimidines | Triazole ring | Anti-inflammatory |
| Tazemetostat | EZH2 inhibitor | Antitumor |
These compounds highlight the diverse pharmacological potential within the thieno[3,2-d]pyrimidine class.
Case Studies and Research Findings
Recent studies have focused on the anticancer properties of this compound. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
